molecular formula C12H11Cl2N B3249340 1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE CAS No. 19340-03-5

1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE

Cat. No.: B3249340
CAS No.: 19340-03-5
M. Wt: 240.12 g/mol
InChI Key: HUTSBVXDBVSSMZ-UHFFFAOYSA-M
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Description

1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride: is an organic compound with the molecular formula C12H13ClN2 . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ion substituted with a 4-chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation or extraction methods .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is involved in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between pyridinium salts and biological molecules. It can act as a model compound for investigating the behavior of similar structures in biological systems .

Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
  • 1-(4-Chlorophenyl)pyridin-1-ium chloride
  • 1-(4-Methylphenyl)pyridin-1-ium chloride

Uniqueness: 1-[(4-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSBVXDBVSSMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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